molecular formula C10H8N6 B14080590 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

Cat. No.: B14080590
M. Wt: 212.21 g/mol
InChI Key: JGWCRJHBASKECH-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile: is a chemical compound with the molecular formula C10H8N6 It is characterized by the presence of a triazine ring substituted with two amino groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves the reaction of 4,6-diamino-1,3,5-triazine with benzonitrile derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The triazine ring is a common motif in many pharmacologically active compounds .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino groups and the triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Properties

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile

InChI

InChI=1S/C10H8N6/c11-5-6-2-1-3-7(4-6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16)

InChI Key

JGWCRJHBASKECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C#N

Origin of Product

United States

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